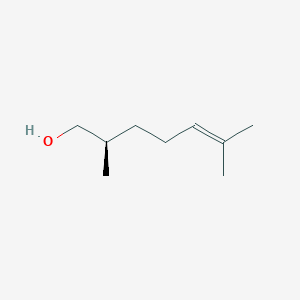

(2R)-2,6-Dimethylhept-5-en-1-ol

Description

(2R)-2,6-Dimethylhept-5-en-1-ol (CAS: 4234-93-9), also known as Melonol, is a chiral aliphatic primary alcohol with the molecular formula C₉H₁₈O and a molecular weight of 142.24 g/mol . Its IUPAC name reflects its structure: a hept-5-enol backbone with methyl groups at positions 2 and 6, and a hydroxyl group at position 1. The (2R) stereochemistry is critical for its biological activity, particularly as the sex pheromone of Tyreophagus mite species (Astigmata: Acaridae) .

The compound’s structural features include:

- A terminal hydroxyl group.

- A conjugated double bond (hept-5-en) contributing to volatility.

- Two methyl branches (C2 and C6) that influence stereoselectivity and intermolecular interactions.

Its synthesis involves asymmetric methods to ensure the (2R) configuration, which is essential for pheromonal efficacy .

Properties

CAS No. |

945676-52-8 |

|---|---|

Molecular Formula |

C9H18O |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

(2R)-2,6-dimethylhept-5-en-1-ol |

InChI |

InChI=1S/C9H18O/c1-8(2)5-4-6-9(3)7-10/h5,9-10H,4,6-7H2,1-3H3/t9-/m1/s1 |

InChI Key |

WFZFXUZFKAOTRR-SECBINFHSA-N |

Isomeric SMILES |

C[C@H](CCC=C(C)C)CO |

Canonical SMILES |

CC(CCC=C(C)C)CO |

Origin of Product |

United States |

Preparation Methods

Baeyer-Villiger Oxidation

Starting Material : 3,7-Dimethylocta-2,6-dienal.

Reagents :

- Aqueous hydrogen peroxide (25-70% concentration).

- Selenium dioxide (catalyst).

-

- Mix the starting material with selenium dioxide and add hydrogen peroxide dropwise.

- Stir the mixture at room temperature for approximately 16 hours.

- After completion, separate the organic layer and wash it with water and brine.

- Concentrate the solution under reduced pressure to obtain crude product.

- Purify via flash distillation.

Yield and Purity :

The method typically results in high yields of (2R)-2,6-dimethylhept-5-en-1-ol with good purity levels due to selective oxidation reactions.

Darzens Reaction

Starting Material : 6-Methyl-hept-5-en-2-one.

Reagents :

- Chloroacetate or bromide for alkylation.

- Sodium hydroxide for hydrolysis.

-

- Dissolve the starting ketone in diethyl ether.

- Add sodium hydroxide and allow the mixture to react for about 16 hours at room temperature.

- Separate layers and extract with pentane.

- Wash the organic layer with acetic acid and brine.

- Concentrate under reduced pressure to yield crude product.

Yield and Purity :

This method also provides substantial yields but may require additional purification steps due to potential side reactions during alkylation.

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Baeyer-Villiger Oxidation | 3,7-Dimethylocta-2,6-dienal | H₂O₂, SeO₂ | High | High | High selectivity; suitable for industrial scale |

| Darzens Reaction | 6-Methyl-hept-5-en-2-one | Chloroacetate/Bromide, NaOH | Moderate | Moderate | Requires careful handling of reagents |

Chemical Reactions Analysis

Types of Reactions: (2R)-2,6-Dimethylhept-5-en-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for converting the alcohol to a halide.

Major Products:

Oxidation: Formation of 2,6-dimethylhept-5-enal or

Biological Activity

(2R)-2,6-Dimethylhept-5-en-1-ol is a chiral organic compound belonging to the family of aliphatic alcohols. Its unique structure, characterized by a double bond and two methyl groups, contributes to its distinct biological activity. This article explores its interactions with biological systems, potential therapeutic applications, and toxicity assessments.

Chemical Structure and Properties

The molecular formula of (2R)-2,6-Dimethylhept-5-en-1-ol is , with a specific stereochemistry that influences its biological interactions. The compound features a double bond between the fifth and sixth carbon atoms, which enhances its reactivity in biochemical processes.

| Property | Value |

|---|---|

| Molecular Weight | 142.24 g/mol |

| Boiling Point | 164 °C |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Enzyme Interactions

Studies indicate that (2R)-2,6-Dimethylhept-5-en-1-ol may influence enzyme activity through competitive inhibition or substrate mimicry. Its structural similarity to natural substrates allows it to interact with various enzymes, potentially modulating metabolic pathways.

Receptor Binding

Preliminary research suggests that this compound may bind to specific receptors involved in neurotransmission and hormonal regulation. This binding could lead to physiological effects such as altered neurotransmitter release or modulation of hormonal responses.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of (2R)-2,6-Dimethylhept-5-en-1-ol against various bacterial strains. The results demonstrated significant inhibitory effects against Gram-positive bacteria, indicating potential use as a natural preservative or therapeutic agent.

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of (2R)-2,6-Dimethylhept-5-en-1-ol in cellular models of neurodegeneration. The compound was shown to reduce oxidative stress markers and promote cell survival in neuronal cultures exposed to toxic agents.

Toxicological Assessment

A scoping review of non-nicotine e-cigarette constituents highlighted the potential health risks associated with inhalation exposure to compounds like (2R)-2,6-Dimethylhept-5-en-1-ol. Toxicity assessments indicated that the compound may exhibit irritant properties when inhaled or ingested, necessitating further investigation into safe usage levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Properties of (2R)-2,6-Dimethylhept-5-en-1-ol and Analogues

Key Observations:

- Volatility and Bioactivity : The target compound’s shorter chain and double bond enhance volatility, making it suitable as a pheromone. In contrast, the aromatic substitution in 2-(2,5-Dimethoxy-4-methylphenyl)-6-methylhept-5-en-2-ol increases molecular weight and hydrophobicity, favoring pharmaceutical applications .

- Stereochemical Complexity : While (2R)-2,6-Dimethylhept-5-en-1-ol has a single chiral center, the compound in contains five stereocenters , complicating synthesis but enabling diverse biological interactions .

Spectroscopic Data Comparison

Table 2: NMR and MS Data Highlights

Key Observations:

- Double Bond Characterization : The target compound’s hept-5-en moiety would show a proton triplet near δ 5.0–5.2 ppm , similar to the δ 5.09 ppm signal in ’s compound .

- Hydroxyl Group: The primary alcohol in (2R)-2,6-Dimethylhept-5-en-1-ol may exhibit a broad singlet near δ 1.5–2.0 ppm (OH), contrasting with the tertiary alcohol in (δ 1.52 ppm, non-exchangeable CH₃) .

Research Findings and Implications

- Stereochemical Specificity : The (2R) configuration in the target compound is indispensable for pheromone activity, as enantiomeric forms are biologically inactive .

- Synthetic Challenges : Asymmetric synthesis of chiral alcohols requires precise catalysis, whereas aromatic analogues (e.g., ) are synthesized via stepwise functionalization .

- Ecological vs. Pharmacological Roles : Aliphatic alcohols like the target compound prioritize volatility, while bulkier analogues () focus on target binding and stability .

Q & A

Q. What are the primary synthetic routes for (2R)-2,6-Dimethylhept-5-en-1-ol, and how do their yields and enantiomeric purity compare?

- Methodological Answer : Two main approaches are chemical synthesis (e.g., Grignard reactions or allylic oxidation) and biocatalytic methods. Chemical synthesis often involves stereoselective catalysts (e.g., chiral auxiliaries) but may require harsh conditions, leading to lower enantiomeric excess (e.e.). In contrast, enzymatic routes using immobilized whole-cell biocatalysts in fixed-bed reactors (e.g., converting citral to the target compound via enzyme cascades) offer higher stereoselectivity and milder conditions . Yields vary: chemical methods report 40-60% with e.e. ~80-90%, while enzymatic approaches achieve ~70-85% yield with e.e. >95% . Key steps include purification via column chromatography and validation using chiral HPLC.

Q. How is the stereochemical configuration of (2R)-2,6-Dimethylhept-5-en-1-ol confirmed experimentally?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze - and -NMR peaks for diastereotopic protons and coupling constants. For example, the allylic proton (C5) shows splitting patterns indicative of stereochemistry, while methyl groups (C2 and C6) exhibit distinct singlet resonances .

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers and calculate e.e. via peak integration.

- Optical Rotation : Compare observed values with literature data for (2R)-configured analogs .

Advanced Research Questions

Q. What parameters optimize enzymatic synthesis of (2R)-2,6-Dimethylhept-5-en-1-ol in immobilized whole-cell systems?

- Methodological Answer : Critical factors include:

- Enzyme Immobilization : Use matrices like alginate or silica to enhance stability and reusability. Monitor activity retention over multiple cycles .

- Reactor Design : Fixed-bed reactors improve substrate-enzyme contact time. Optimize flow rates to balance residence time and shear stress .

- Substrate Feeding : Gradual citral addition prevents enzyme inhibition. Maintain pH 7-8 and temperatures ≤35°C to preserve biocatalyst activity .

- Co-factor Regeneration : NADPH/NADH recycling systems (e.g., glucose dehydrogenase) boost catalytic efficiency .

Q. How can computational modeling predict stereochemical outcomes in (2R)-2,6-Dimethylhept-5-en-1-ol synthesis?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies to identify favored pathways. For enzymatic routes, model active-site interactions (e.g., hydrogen bonding with key residues) to rationalize enantioselectivity .

- Molecular Dynamics (MD) : Simulate substrate binding in enzyme pockets to optimize mutations for higher e.e. .

- Visuospatial Tools : Use programs like Jmol to visualize molecular conformations and predict steric clashes in chemical syntheses .

Q. How should researchers address contradictions in reported reaction conditions or spectroscopic data?

- Methodological Answer :

- Systematic Replication : Reproduce experiments with exact protocols (e.g., solvent purity, catalyst loading) while documenting deviations .

- Cross-Validation : Combine multiple techniques (e.g., NMR, IR, mass spectrometry) to resolve conflicting spectral assignments. For example, ambiguous -NMR peaks can be clarified via -HSQC or DEPT experiments .

- Meta-Analysis : Compare datasets across studies to identify trends (e.g., solvent effects on yield) and isolate outliers .

Methodological Design & Reproducibility

Q. What experimental design principles ensure reproducibility in synthesizing (2R)-2,6-Dimethylhept-5-en-1-ol?

- Methodological Answer :

- Detailed Protocols : Specify equipment calibration (e.g., HPLC gradients), substrate concentrations, and reaction monitoring intervals .

- Open Data : Share raw NMR files, chromatograms, and spectral processing parameters (e.g., baseline correction methods) .

- Negative Controls : Include trials without catalysts or enzymes to confirm no background reactions .

- Statistical Analysis : Report mean yields ± standard deviation from ≥3 independent replicates .

Educational & Training Considerations

Q. How can educators bridge conceptual and procedural gaps in teaching (2R)-2,6-Dimethylhept-5-en-1-ol synthesis?

- Methodological Answer :

- Integrated Labs : Pair theoretical lectures with hands-on experiments (e.g., comparing chemical vs. enzymatic synthesis) to reinforce stereochemistry concepts .

- Error Analysis : Have students troubleshoot failed syntheses (e.g., low e.e.) by reviewing procedural videos or eye-tracking data to identify missteps .

- Collaborative Projects : Assign teams to replicate literature procedures and present deviations, fostering critical evaluation skills .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.